N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrazino ring fused with a benzimidazole moiety and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the tetrahydropyrazino ring: The benzimidazole intermediate is then reacted with a suitable diketone or ketoester in the presence of a base to form the tetrahydropyrazino ring.
Attachment of the methoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide
- N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]propionamide
Uniqueness
N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl group and tetrahydropyrazino ring contribute to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-30-20-10-8-19(9-11-20)27-13-14-28-22-12-7-18(15-21(22)26-23(28)16-27)25-24(29)17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,25,29) |
InChI Key |
GQFLNRCPULYVKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C(=NC4=C3C=CC(=C4)NC(=O)C5=CC=CC=C5)C2 |
Origin of Product |
United States |
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